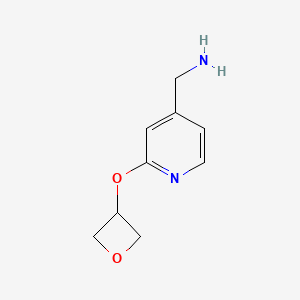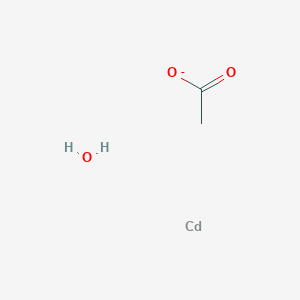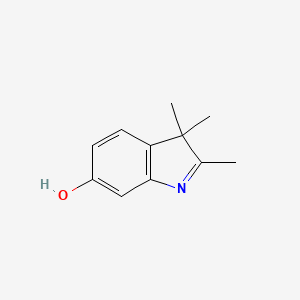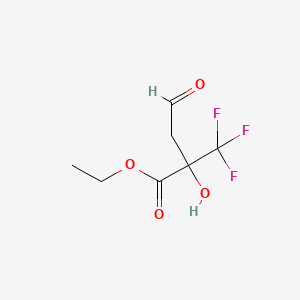
(2-(Oxetan-3-yloxy)pyridin-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(OXETAN-3-YLOXY)PYRIDIN-4-YL]METHYLAMINE: is a chemical compound that features an oxetane ring attached to a pyridine ring via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(OXETAN-3-YLOXY)PYRIDIN-4-YL]METHYLAMINE typically involves the formation of the oxetane ring followed by its attachment to the pyridine ring. One common method is the intramolecular cyclization of appropriate precursors to form the oxetane ring. This can be achieved through various cyclization strategies, including:
Cyclization through C−O Bond Formation: This involves the formation of an ether linkage within the molecule.
Epoxide Ring Opening/Ring Closing: This method utilizes the reactivity of epoxides to form the oxetane ring.
Electrophilic Halocyclization of Alcohols: This involves the cyclization of alcohols using electrophilic halogens.
Industrial Production Methods: Industrial production of [2-(OXETAN-3-YLOXY)PYRIDIN-4-YL]METHYLAMINE may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or oxetane rings are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, [2-(OXETAN-3-YLOXY)PYRIDIN-4-YL]METHYLAMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and properties.
Biology: In biological research, this compound can be used to study the interactions of oxetane-containing molecules with biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological contexts.
Medicine: In medicinal chemistry, [2-(OXETAN-3-YLOXY)PYRIDIN-4-YL]METHYLAMINE is investigated for its potential as a pharmacophore. The oxetane ring is known to influence the physicochemical properties of drug molecules, potentially enhancing their stability and bioavailability .
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as increased rigidity or specific reactivity.
Mécanisme D'action
The mechanism of action of [2-(OXETAN-3-YLOXY)PYRIDIN-4-YL]METHYLAMINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxetane ring can influence the compound’s binding affinity and specificity, while the pyridine ring may participate in π-π interactions or hydrogen bonding with target molecules .
Comparaison Avec Des Composés Similaires
4-(OXETAN-3-YLOXY)PYRIDIN-2-AMINE: This compound features a similar oxetane-pyridine structure but with different substitution patterns.
{4-[(OXETAN-3-YL)OXY]PYRIDIN-2-YL}METHYLAMINE: Another closely related compound with variations in the positioning of functional groups.
Uniqueness: The uniqueness of [2-(OXETAN-3-YLOXY)PYRIDIN-4-YL]METHYLAMINE lies in its specific structural arrangement, which can impart distinct physicochemical properties and reactivity. This makes it a valuable compound for exploring new chemical and biological applications.
Propriétés
Formule moléculaire |
C9H12N2O2 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
[2-(oxetan-3-yloxy)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C9H12N2O2/c10-4-7-1-2-11-9(3-7)13-8-5-12-6-8/h1-3,8H,4-6,10H2 |
Clé InChI |
REHZTIUFRNNQRP-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)OC2=NC=CC(=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Decylthieno[3,2-b]thiophene](/img/structure/B13910236.png)
![[(5S,7R)-3-methoxy-1-adamantyl]methanol](/img/structure/B13910237.png)
![methyl (Z)-2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B13910245.png)
![Methyl 2-[1-(benzenesulfonyl)indolin-5-yl]acetate](/img/structure/B13910264.png)

![3-[3-[(1R,9S,13R,14S,17R,18Z,21S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10,16-tetraoxo-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-17-yl]propylsulfanyl]-N-[2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B13910275.png)



![Ethyl 2-(benzyloxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate;hydrochloride](/img/structure/B13910289.png)

![2-(4-Bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine](/img/structure/B13910294.png)
![5-(2-Ethoxy-4-methyl-phenoxymethyl)-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13910298.png)
